molecular formula C8H6LiNO2S2 B2662530 Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate CAS No. 2172242-68-9

Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate

Cat. No.: B2662530
CAS No.: 2172242-68-9
M. Wt: 219.2
InChI Key: FGVRGQIQHXVRLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . It can also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

Biological Activity

Lithium(1+) ion 7-methyl-1,3-benzothiazole-2-sulfinate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a benzothiazole ring and a sulfinate group. This combination enhances its solubility in polar solvents and contributes to its reactivity in biological systems. The compound typically appears as a white to yellow solid and shows limited solubility in ethanol but is soluble in dimethylformamide and dimethyl sulfoxide.

Biological Activities

Research indicates that compounds with a benzothiazole structure often exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains.
  • Antifungal Properties : Studies suggest that these compounds can inhibit fungal growth.
  • Anticancer Effects : Certain benzothiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and DNA interaction.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies using molecular docking techniques have indicated potential binding affinities with enzymes involved in critical metabolic pathways. These interactions could lead to therapeutic effects, particularly in oncology and infectious diseases.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfinate Group : This step often utilizes sulfination reactions that introduce the -SO₂- moiety into the benzothiazole framework.
  • Lithiation : The final step involves the incorporation of lithium ions to form the lithium salt.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is provided below:

Compound NameStructure FeaturesUnique Properties
Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinateSimilar benzothiazole structureDifferent methyl substitution position
Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinateFluorine substitution on benzothiazoleEnhanced reactivity due to electronegative fluorine
Benzothiazole-2-sulfonic acidSulfonic acid instead of sulfinateMore acidic properties; different solubility

The specific methyl substitution at the 7-position and the dual functionality as both a sulfinyl compound and a lithium salt distinguish this compound from other similar compounds.

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Antimicrobial Studies : A study demonstrated that various benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanisms involved included disruption of bacterial cell walls and inhibition of essential enzymes.
  • Anticancer Research : Research published in journals indicated that certain derivatives showed promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells through DNA intercalation and enzyme inhibition mechanisms.
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound could potentially bind to key enzymes involved in metabolic pathways, suggesting further investigation into its therapeutic applications.

Properties

IUPAC Name

lithium;7-methyl-1,3-benzothiazole-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2.Li/c1-5-3-2-4-6-7(5)12-8(9-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRGQIQHXVRLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C2C(=CC=C1)N=C(S2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.